2-Phenoxyethyl chloroacetate
Overview
Description
2-Phenoxyethyl chloroacetate is an organic compound with the chemical formula C10H11ClO3. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its role as an intermediate in the production of other chemical substances, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl chloroacetate typically involves the reaction of phenoxyethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5OCH2CH2OH+ClCH2COCl→C6H5OCH2CH2OCOCH2Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form phenoxyethanol and chloroacetic acid.
Esterification: It can participate in esterification reactions to form more complex esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Major Products Formed:
Nucleophilic Substitution: Products include phenoxyethyl amides, esters, or thioesters.
Hydrolysis: Products are phenoxyethanol and chloroacetic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Phenoxyethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: It serves as a precursor in the synthesis of compounds with potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl chloroacetate is primarily based on its ability to act as an acylating agent. It can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. This acylation can alter the function of the target molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.
Methyl chloroacetate: Similar but with a methyl group.
Phenoxyacetic acid: Similar but lacks the chloroacetate group.
Uniqueness: 2-Phenoxyethyl chloroacetate is unique due to its phenoxyethyl group, which imparts distinct chemical properties and reactivity compared to other chloroacetates. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .
Properties
IUPAC Name |
2-phenoxyethyl 2-chloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIKAENNYCIKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281707 | |
Record name | 2-Phenoxyethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-57-1 | |
Record name | 2-Phenoxyethyl chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenoxyethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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